Methyl 6-amino-5-chloronicotinate

Description

The exact mass of the compound Methyl 6-amino-5-chloronicotinate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 6-amino-5-chloronicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-amino-5-chloronicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

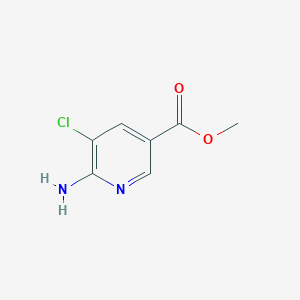

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-amino-5-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCRGDNPQASGGAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670717 | |

| Record name | Methyl 6-amino-5-chloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856211-63-7 | |

| Record name | Methyl 6-amino-5-chloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 6-amino-5-chloropyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 6-amino-5-chloronicotinate chemical properties

An In-Depth Technical Guide to the Chemical Properties of Methyl 6-amino-5-chloronicotinate

Abstract

Methyl 6-amino-5-chloronicotinate is a substituted pyridine derivative that serves as a critical building block in the synthesis of complex chemical entities. With the CAS Number 856211-63-7, this compound is of significant interest to researchers in medicinal chemistry and agrochemical development.[1][2][3] Its unique arrangement of an amino group, a chlorine atom, and a methyl ester on the pyridine core provides multiple sites for chemical modification, making it a versatile intermediate.[4] This guide offers a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthetic routes, reactivity, and safety protocols, designed for scientists and professionals in drug development and chemical research.

Introduction and Structural Framework

Methyl 6-amino-5-chloronicotinate belongs to the class of nicotinic acid esters, which are derivatives of niacin (Vitamin B3).[5] The strategic placement of its functional groups—a nucleophilic amino group, an electron-withdrawing chlorine atom, and an ester moiety—makes it a valuable synthon for constructing nitrogen-containing heterocyclic compounds. These structures are frequently pursued for their potential biological activities, finding applications as herbicides, plant growth regulators, and pharmaceutical agents.[4] The compound's formal IUPAC name is methyl 6-amino-5-chloropyridine-3-carboxylate.[6]

Below is the chemical structure of Methyl 6-amino-5-chloronicotinate, rendered to illustrate the spatial relationship of its functional groups.

Caption: Chemical structure of Methyl 6-amino-5-chloronicotinate.

Physicochemical and Structural Properties

The properties of Methyl 6-amino-5-chloronicotinate are dictated by its molecular structure. The presence of both hydrogen bond donors (amino group) and acceptors (pyridine nitrogen, ester oxygens) influences its solubility and crystalline structure.

| Property | Value | Source |

| CAS Number | 856211-63-7 | [1][2] |

| Molecular Formula | C₇H₇ClN₂O₂ | [4][6] |

| Molecular Weight | 186.6 g/mol | [4] |

| Exact Mass | 186.0196 Da | [6] |

| Appearance | White to off-white crystalline solid | [7][8] |

| Predicted XlogP | 1.0 | [6] |

| Hydrogen Bond Donors | 1 | [9] |

| Hydrogen Bond Acceptors | 4 | [9] |

| Rotatable Bonds | 2 | [9] |

| Storage Conditions | 2-8°C, under inert gas, light-proof | [4] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of Methyl 6-amino-5-chloronicotinate. While specific spectra are proprietary, the expected data can be reliably predicted based on its structure and data from analogous compounds.[10][11][12]

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show four distinct signals. The methyl ester protons (-OCH₃) would appear as a sharp singlet around 3.9 ppm. The amino protons (-NH₂) would present as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. The two aromatic protons on the pyridine ring would appear as distinct singlets or narrow doublets (due to long-range coupling) in the aromatic region, typically between 7.0 and 8.5 ppm.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum should display seven unique carbon signals. The methyl ester carbon would be found around 52 ppm, while the ester carbonyl carbon would be significantly downfield, near 165 ppm. The five carbons of the pyridine ring would appear in the 110-160 ppm range, with their exact shifts influenced by the attached substituents.

-

Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups. Characteristic absorption bands would include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic and methyl groups (around 2900-3100 cm⁻¹), a strong C=O stretching for the ester carbonyl at approximately 1700-1730 cm⁻¹, and C=C/C=N stretching vibrations for the pyridine ring in the 1400-1600 cm⁻¹ range.

-

Mass Spectrometry (MS) : Mass spectrometry would confirm the molecular weight of the compound. The monoisotopic mass is 186.0196 Da.[6] High-resolution mass spectrometry (HRMS) would provide an exact mass measurement consistent with the molecular formula C₇H₇ClN₂O₂. The predicted m/z for the protonated molecule [M+H]⁺ is 187.02688.[6]

Synthesis and Purification

The most direct and common method for preparing nicotinic acid esters is through Fischer esterification of the corresponding carboxylic acid.[13] This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Caption: General workflow for the synthesis of Methyl 6-amino-5-chloronicotinate.

Protocol 4.1: Laboratory-Scale Synthesis via Fischer Esterification

This protocol describes a representative procedure for synthesizing the title compound from its corresponding carboxylic acid.

-

Reagent Setup : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-amino-5-chloronicotinic acid (1.0 eq).

-

Causality: The flask must be dry to prevent the hydrolysis of the ester product.

-

-

Solvent and Catalyst Addition : Add anhydrous methanol (10-20 volumes), ensuring the starting material is suspended. Cautiously add concentrated sulfuric acid (0.1-0.2 eq) dropwise while stirring.

-

Causality: Methanol acts as both the solvent and the esterifying reagent. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and accelerating the reaction.

-

-

Reaction : Heat the mixture to reflux (approximately 65°C) and maintain for 4-16 hours.

-

Causality: The elevated temperature increases the reaction rate. The progress should be monitored periodically using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Workup - Quenching and Neutralization : After cooling the reaction to room temperature, slowly pour the mixture into a beaker of ice-cold saturated sodium bicarbonate (NaHCO₃) solution.

-

Causality: This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, converting it to its water-soluble sodium salt.

-

-

Extraction : Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 10 volumes).

-

Causality: The ester product is more soluble in the organic phase, while inorganic salts remain in the aqueous phase.

-

-

Drying and Concentration : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Causality: This removes residual water from the organic solution, which could interfere with crystallization.

-

-

Purification : Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Chemical Reactivity and Stability

The reactivity of Methyl 6-amino-5-chloronicotinate is governed by its three primary functional groups. The interplay between the electron-donating amino group and the electron-withdrawing chloro and ester groups defines its behavior in chemical transformations.

Caption: Key reactive sites on the Methyl 6-amino-5-chloronicotinate molecule.

-

Reactivity of the Amino Group : The amino group at the C6 position is a strong nucleophile and an activating group. It can readily undergo acylation with acid chlorides or anhydrides, alkylation with alkyl halides, and participate in various metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).

-

Reactivity of the Pyridine Ring : The amino group is an ortho, para-director, while the chlorine and ester groups are meta-directors relative to their own positions. The combined electronic effects make the C4 position the most likely site for electrophilic aromatic substitution, although the overall reactivity of the ring is modulated by all three substituents. The chlorine at C5 can potentially be displaced via nucleophilic aromatic substitution (SₙAr), though this typically requires harsh conditions or activation by additional strong electron-withdrawing groups.

-

Reactivity of the Ester Group : The methyl ester can be hydrolyzed to the parent carboxylic acid under acidic or basic conditions. It can also undergo amidation by reacting with amines, often at elevated temperatures, to form the corresponding nicotinamide derivatives.

-

Stability and Storage : The compound should be stored in a cool, dry, and well-ventilated place, away from light and strong oxidizing agents.[1][4][14] Proper storage involves keeping the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to prevent degradation.[4]

Applications in Synthesis

Methyl 6-amino-5-chloronicotinate is primarily used as an intermediate. Its multifunctional nature allows for sequential, selective modifications, making it a valuable scaffold in multi-step syntheses.

-

Pharmaceutical Research : Analogous compounds like methyl 6-aminonicotinate are used to synthesize potent enzyme inhibitors, such as histone deacetylase 3 (HDAC3) selective inhibitors for cancer therapy and glucokinase activators for diabetes treatment.[8] This precedent highlights the potential of the title compound as a starting point for developing novel therapeutic agents where the chlorine atom can be used to modulate properties like metabolic stability or target binding affinity.

-

Agrochemical Development : The chloronicotinyl scaffold is a well-established feature in many modern insecticides. This compound serves as a precursor for creating new chloronicotinyl derivatives, which are vital in the development of crop protection agents like herbicides and plant growth regulators.[4]

Safety and Handling

As with any laboratory chemical, Methyl 6-amino-5-chloronicotinate must be handled with appropriate care. The Safety Data Sheet (SDS) provides detailed hazard information.[1]

| Hazard Class | Category | Statement |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation |

| STOT (Single Exposure) | Category 3 | May cause respiratory irritation |

-

Personal Protective Equipment (PPE) : Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[1]

-

Handling : Use only in a well-ventilated area or under a chemical fume hood to avoid inhaling dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[1]

-

Storage : Store in a tightly closed container in a cool, dry, and locked-up area.[1]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]

Conclusion

Methyl 6-amino-5-chloronicotinate is a highly functionalized and synthetically versatile building block. Its well-defined chemical properties, multiple reactive sites, and established role as a precursor to bioactive molecules make it a compound of high value for researchers in both industrial and academic settings. A thorough understanding of its reactivity, spectroscopic characteristics, and handling requirements is crucial for its safe and effective use in the synthesis of next-generation pharmaceuticals and agrochemicals.

References

-

LookChem. (n.d.). Methyl 5-amino-6-chloronicotinate. Retrieved from [Link]

-

Cabeza, J. A., et al. (1995). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]

-

Akishina, G. A., et al. (2020). Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. Proceedings of the National Academy of Sciences of Belarus, Chemical Series. Retrieved from [Link]

- Google Patents. (1957). Non-catalytic preparation of nicotinic acid esters. US2816112A.

-

Deshmukh, M., et al. (2012). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Scholars Research Library. Retrieved from [Link]

- Google Patents. (1958). Preparation of nicotinic acid esters. US2861077A.

-

Wikipedia. (n.d.). 2-Aminopyridine. Retrieved from [Link]

-

Chandorkar, J. G., et al. (2008). Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. Oriental Journal of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 6-aminonicotinate. Retrieved from [Link]

-

Thermo Fisher Scientific. (2008). Methyl 6-chloronicotinate - SAFETY DATA SHEET. Retrieved from [Link]

-

Movassaghi, M., & Hill, M. D. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry. Retrieved from [Link]

-

Movassaghi, M., & Hill, M. D. (2014). 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. PubMed. Retrieved from [Link]

-

Adams, R., & Pachter, I. J. (1952). Cyclization of 2-Aminopyridine Derivatives. III. Reaction of Some 2-Aminopyridines with Alkyl Acrylates and Alkyl 3-Halopropionates. The Journal of Organic Chemistry. Retrieved from [Link]

-

Molport. (n.d.). CAS 849805-25-0: Methyl 2-amino-6-chloronicotinate. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 6-amino-5-chloronicotinate (C7H7ClN2O2). Retrieved from [Link]

-

Scribd. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Retrieved from [Link]

-

LookChem. (n.d.). methyl 6-amino-5-chloronicotinate. Retrieved from [Link]

-

Georganics. (2023). Methyl 6-aminonicotinate – preparation and application. Retrieved from [Link]

-

Xu, Y., et al. (2012). Methyl 6-chloronicotinate. ResearchGate. Retrieved from [Link]

-

Syaima, H., et al. (2020). FTIR spectra of 2-amino-5-methylpyridine and the complex. ResearchGate. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. methyl 6-amino-5-chloronicotinate, CasNo.856211-63-7 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 3. methyl 6-amino-5-chloronicotinate | 856211-63-7 [chemicalbook.com]

- 4. Methyl 6-amino-5-chloronicotinate [myskinrecipes.com]

- 5. Synthesis of functionally substituted esters of nicotinic and isonicotinic acid | Akishina | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]

- 6. PubChemLite - Methyl 6-amino-5-chloronicotinate (C7H7ClN2O2) [pubchemlite.lcsb.uni.lu]

- 7. Methyl 6-Chloronicotinate | 73781-91-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. Methyl 6-aminonicotinate – preparation and application - Georganics [georganics.sk]

- 9. lookchem.com [lookchem.com]

- 10. methyl 6-amino-5-chloronicotinate(856211-63-7) 1H NMR spectrum [chemicalbook.com]

- 11. Methyl 6-aminonicotinate | C7H8N2O2 | CID 737487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. METHYL 2-CHLORONICOTINATE(40134-18-7) 1H NMR spectrum [chemicalbook.com]

- 13. Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Methyl 6-amino-5-chloronicotinate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 6-amino-5-chloronicotinate, a pivotal heterocyclic building block in modern medicinal and agricultural chemistry. Its unique substitution pattern makes it a valuable intermediate for creating complex molecular architectures with significant biological activity. This document delves into its fundamental properties, synthesis, and applications, offering field-proven insights and detailed protocols to support advanced research and development programs.

Core Compound Identification and Properties

Methyl 6-amino-5-chloronicotinate is a substituted pyridine derivative. The strategic placement of the amino, chloro, and methyl ester groups on the pyridine ring offers multiple reaction sites for further chemical modification.

-

Chemical Name: Methyl 6-amino-5-chloronicotinate

-

Synonyms: 6-Amino-5-chloro-nicotinic acid methyl ester, 3-Pyridinecarboxylic acid, 6-amino-5-chloro-, methyl ester

-

CAS Number: 856211-63-7[1]

-

Molecular Formula: C₇H₇ClN₂O₂[1]

-

Molecular Weight: 186.6 g/mol [1]

Physicochemical Data

The following table summarizes the key physicochemical properties of Methyl 6-amino-5-chloronicotinate and its critical precursor, Methyl 6-chloro-5-nitronicotinate. Understanding these properties is essential for handling, reaction optimization, and formulation.

| Property | Methyl 6-amino-5-chloronicotinate | Methyl 6-chloro-5-nitronicotinate | Source(s) |

| CAS Number | 856211-63-7 | 59237-53-5 | [1][2] |

| Molecular Formula | C₇H₇ClN₂O₂ | C₇H₅ClN₂O₄ | [1][2] |

| Molecular Weight | 186.6 g/mol | 216.58 g/mol | [1][2] |

| Appearance | White to off-white solid | White to light yellow solid | [1][2] |

| Melting Point | Not specified | 76 °C | [2] |

| Boiling Point | Not specified | 317.8 °C at 760 mmHg | [2] |

| Storage | 2-8°C, under inert gas, light-proof | 2-8°C, under inert gas | [1][2] |

Synthesis and Manufacturing

The synthesis of Methyl 6-amino-5-chloronicotinate is a multi-step process. A robust and scalable pathway involves the preparation of a key nitro-intermediate, Methyl 6-chloro-5-nitronicotinate (3) , followed by a selective reduction of the nitro group. This two-stage approach ensures high purity and yield.

Logical Synthesis Workflow

The diagram below outlines the validated synthetic pathway from a commercially available starting material to the final product.

Sources

An In-Depth Technical Guide to the Molecular Structure of Methyl 6-amino-5-chloronicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-amino-5-chloronicotinate, a substituted pyridine derivative, is a pivotal building block in the synthesis of a myriad of biologically active compounds. Its unique molecular architecture, featuring an amino group, a chlorine atom, and a methyl ester on a pyridine scaffold, offers versatile reactivity for the construction of complex molecules. This guide provides a comprehensive analysis of its molecular structure, elucidated through spectroscopic techniques, and explores its synthesis and significant applications in the agrochemical and pharmaceutical industries.

Introduction: The Strategic Importance of a Functionalized Pyridine

The pyridine ring is a ubiquitous scaffold in medicinal and agricultural chemistry, prized for its ability to engage in various biological interactions. The strategic functionalization of this ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Methyl 6-amino-5-chloronicotinate (C₇H₇ClN₂O₂) serves as a key intermediate, providing a synthetically accessible platform for the development of novel herbicides, plant growth regulators, and therapeutic agents.[1] Its structure is particularly valuable for creating chloronicotinyl derivatives, which are prominent in crop protection agents.[1]

Molecular Structure Elucidation: A Spectroscopic Approach

The precise arrangement of atoms and functional groups in Methyl 6-amino-5-chloronicotinate is confirmed through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectral Data of Methyl 6-amino-5-chloronicotinate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 | Singlet | 1H | H-2 (Pyridine ring) |

| ~7.5 | Singlet | 1H | H-4 (Pyridine ring) |

| ~5.0 | Broad Singlet | 2H | -NH₂ (Amino group) |

| ~3.8 | Singlet | 3H | -OCH₃ (Methyl ester) |

Note: Predicted chemical shifts based on structure and general principles. Actual experimental values may vary.

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum is anticipated to display four distinct signals. The two singlets in the aromatic region (~8.0 and ~7.5 ppm) correspond to the two protons on the pyridine ring. The downfield shift of these protons is due to the deshielding effect of the electronegative nitrogen atom and the chlorine substituent. The broad singlet at approximately 5.0 ppm is characteristic of the two protons of the primary amino group. The singlet at around 3.8 ppm, integrating to three protons, is assigned to the methyl group of the ester functionality.

A visual representation of the expected ¹H NMR spectrum can be found at ChemicalBook.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Table 2: Expected Mass Spectrometry Data for Methyl 6-amino-5-chloronicotinate

| m/z Value | Interpretation |

| 186/188 | Molecular ion peak [M]⁺ (with isotopic pattern for Chlorine) |

| 155/157 | Loss of -OCH₃ |

| 127/129 | Loss of -COOCH₃ |

Note: Predicted fragmentation based on common fragmentation patterns of similar compounds.

Interpretation of the Mass Spectrum:

The mass spectrum of Methyl 6-amino-5-chloronicotinate will exhibit a molecular ion peak at m/z 186, corresponding to the nominal molecular weight. A characteristic isotopic pattern with a peak at m/z 188 in a roughly 3:1 intensity ratio will be observed due to the presence of the chlorine-37 isotope. Common fragmentation pathways for esters include the loss of the alkoxy group, which would result in a fragment ion at m/z 155/157. Further fragmentation could involve the loss of the entire methoxycarbonyl group, leading to a fragment at m/z 127/129.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the functional groups present in the molecule through their characteristic vibrational frequencies.

Table 3: Characteristic FT-IR Absorption Bands for Methyl 6-amino-5-chloronicotinate

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3400-3200 | N-H Stretch | Primary Amine |

| 3100-3000 | C-H Stretch | Aromatic (Pyridine) |

| 2950-2850 | C-H Stretch | Aliphatic (-CH₃) |

| ~1720 | C=O Stretch | Ester |

| 1620-1580 | C=C and C=N Stretch | Aromatic (Pyridine) |

| ~1250 | C-O Stretch | Ester |

| 800-700 | C-Cl Stretch | Aryl Halide |

Note: Predicted vibrational frequencies based on characteristic group frequencies.

Interpretation of the FT-IR Spectrum:

The FT-IR spectrum will be characterized by a broad absorption in the 3400-3200 cm⁻¹ region, indicative of the N-H stretching vibrations of the primary amino group. Aromatic C-H stretching will appear between 3100 and 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl ester will be observed in the 2950-2850 cm⁻¹ range. A strong, sharp absorption band around 1720 cm⁻¹ is a clear indicator of the carbonyl (C=O) stretch of the ester functional group. The characteristic stretching vibrations of the pyridine ring (C=C and C=N) will be present in the 1620-1580 cm⁻¹ region. The C-O stretch of the ester and the C-Cl stretch will also be identifiable in the fingerprint region.

Synthesis of Methyl 6-amino-5-chloronicotinate

A common and efficient route for the synthesis of Methyl 6-amino-5-chloronicotinate involves the reduction of its nitro precursor, Methyl 6-chloro-5-nitronicotinate.

Synthetic Workflow

Caption: Synthetic pathway from the nitro-precursor.

Experimental Protocol: Catalytic Hydrogenation

Objective: To synthesize Methyl 6-amino-5-chloronicotinate via the reduction of Methyl 6-chloro-5-nitronicotinate.

Materials:

-

Methyl 6-chloro-5-nitronicotinate

-

Methanol (MeOH)

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolution: In a suitable reaction vessel, dissolve Methyl 6-chloro-5-nitronicotinate in methanol.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon to the solution.

-

Hydrogenation: Subject the reaction mixture to an atmosphere of hydrogen gas (typically at atmospheric or slightly elevated pressure) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst. Caution: Palladium on carbon can be pyrophoric when dry; ensure the filter cake is kept wet.

-

Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, purify the crude Methyl 6-amino-5-chloronicotinate by recrystallization or column chromatography to obtain the final product of high purity.

Applications in Agrochemical and Pharmaceutical Synthesis

Methyl 6-amino-5-chloronicotinate is a valuable precursor for the synthesis of various commercial and investigational compounds.

Agrochemicals: The Neonicotinoid Connection

The chloropyridinyl moiety is a key pharmacophore in the highly successful neonicotinoid class of insecticides. These compounds act as agonists at the nicotinic acetylcholine receptors in insects, leading to paralysis and death.[3] While direct synthesis pathways from Methyl 6-amino-5-chloronicotinate to specific commercial neonicotinoids like Imidacloprid are proprietary, its structural similarity to key intermediates such as 6-chloropyridin-3-amine makes it a highly relevant starting material for the synthesis of novel neonicotinoid analogues.

The general synthetic strategy involves the modification of the amino group and subsequent coupling reactions to introduce the desired pharmacophoric elements.

Caption: General workflow for neonicotinoid synthesis.

Pharmaceuticals: A Scaffold for Drug Discovery

The substituted pyridine core of Methyl 6-amino-5-chloronicotinate is a versatile template for the design of novel therapeutic agents. The amino and chloro substituents provide handles for a variety of chemical transformations, allowing for the exploration of structure-activity relationships (SAR). Its utility as a building block in medicinal chemistry is in the construction of nitrogen-containing heterocyclic compounds with potential biological activity.[1]

Conclusion

Methyl 6-amino-5-chloronicotinate is a molecule of significant synthetic utility. Its well-defined molecular structure, readily characterized by modern spectroscopic techniques, provides a solid foundation for its application in the synthesis of complex target molecules. The presence of multiple reactive sites on a stable pyridine core makes it an invaluable intermediate for the development of new agrochemicals and pharmaceuticals. A thorough understanding of its chemical properties and reactivity is essential for researchers and scientists aiming to leverage this versatile building block in their synthetic endeavors.

References

-

Methyl 6-amino-5-chloronicotinate Product Page. Available at: [Link]

-

Table 2/2b, 1H NMR (in CDCl3) - The Royal Society of Chemistry. Available at: [Link]

-

Proposed mass fragmentation pattern for compound (6). - ResearchGate. Available at: [Link]

-

Mass Spectrometry Fragmentation Part 1 - YouTube. Available at: [Link]

-

Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns - YouTube. Available at: [Link]

-

mass spectra - fragmentation patterns - Chemguide. Available at: [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available at: [Link]

-

Imidacloprid - Wikipedia. Available at: [Link]

Sources

Introduction: The Strategic Importance of a Halogenated Pyridine Building Block

An In-Depth Technical Guide to the Synthesis of Methyl 6-amino-5-chloronicotinate

Methyl 6-amino-5-chloronicotinate (CAS No: 1095823-38-5), a substituted pyridine derivative with the molecular formula C₇H₇ClN₂O₂, stands as a crucial heterocyclic building block in modern synthetic chemistry. Its strategic importance is primarily recognized in the realms of drug discovery and agrochemical development. The unique arrangement of an amino group, a chlorine atom, and a methyl ester on the pyridine core provides a versatile scaffold for constructing more complex molecules with significant biological activity.[1] It serves as a key intermediate for a range of compounds, from innovative crop protection agents to novel therapeutic candidates.[1][2]

The primary synthetic challenge lies in achieving the regioselective introduction of the chlorine atom at the C-5 position. The pyridine ring's electronic nature is heavily influenced by the activating, ortho-para directing amino group at C-6 and the deactivating, meta-directing carboxymethyl group at C-3. This guide, from the perspective of a Senior Application Scientist, provides a comprehensive overview of the prevalent and most effective synthetic strategies to navigate this challenge, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis to aid in methodology selection for research and development applications.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis reveals two primary and strategically distinct pathways to the target molecule. The most direct approach involves the late-stage, regioselective chlorination of a readily available precursor. An alternative route builds the substitution pattern sequentially, leveraging classical aromatic chemistry transformations.

Caption: Retrosynthetic pathways for Methyl 6-amino-5-chloronicotinate.

Synthetic Strategy 1: Direct Regioselective Chlorination

This strategy is arguably the most efficient, capitalizing on the powerful activating and directing effect of the C-6 amino group to install the chlorine atom in a single, high-yielding step.

Expertise & Experience: The Rationale Behind the Approach

The foundational principle of this strategy is rooted in electrophilic aromatic substitution. The C-6 amino group is a potent electron-donating group, significantly increasing the electron density of the pyridine ring, particularly at the ortho (C-5) and para (C-4) positions. This activation makes the ring highly susceptible to attack by an electrophilic chlorinating agent. The C-5 position is sterically accessible and electronically favored, enabling high regioselectivity.

The choice of chlorinating agent is critical. While traditional reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) can be effective, they often require harsher conditions and can lead to side products. Modern methodologies employing reagents like Selectfluor in the presence of a chloride salt (e.g., LiCl) offer a milder, safer, and often more selective alternative.[3] Selectfluor itself is a source of electrophilic fluorine, but in the presence of a chloride source, it acts as an oxidant to generate a more reactive "Cl+" equivalent in situ, which then chlorinates the activated ring.[4]

Experimental Workflow: A Self-Validating Protocol

The following two-step protocol is a robust and reproducible method for lab-scale synthesis.

Caption: Workflow for the Direct Chlorination Synthesis Strategy.

Step A: Synthesis of Methyl 6-aminonicotinate [5]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 6-aminonicotinic acid (1.0 eq).

-

Reagent Addition: Add methanol (approx. 10-15 mL per gram of starting material) to suspend the acid. Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) while stirring.

-

Reaction: Heat the mixture to reflux (approx. 65-70°C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Cool the reaction mixture to room temperature. Carefully pour it into a beaker containing ice and a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid until the pH is ~7-8.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid, methyl 6-aminonicotinate[6][7], can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

Step B: Regioselective Chlorination using Selectfluor [3][4]

-

Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve methyl 6-aminonicotinate (1.0 eq) and lithium chloride (LiCl, 1.5-2.0 eq) in anhydrous dimethylformamide (DMF).

-

Reagent Addition: Cool the solution in an ice bath. Add Selectfluor (1.1-1.2 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 25°C.

-

Reaction: Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding water.

-

Extraction: Extract the product into a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to yield pure methyl 6-amino-5-chloronicotinate.

Data Presentation: Quantitative Overview

| Step | Reaction | Key Reagents | Temp. (°C) | Time (h) | Typical Yield |

| A | Esterification | H₂SO₄, Methanol | 65-70 | 12-18 | 75-90% |

| B | Chlorination | Selectfluor, LiCl, DMF | 0-25 | 2-4 | 80-95% |

Synthetic Strategy 2: Reduction of a Nitro Precursor

This alternative route employs a more traditional, multi-step approach involving the synthesis of a nitro-substituted intermediate followed by its reduction.

Expertise & Experience: The Rationale Behind the Approach

This strategy is predicated on well-established transformations in aromatic chemistry. The synthesis begins with a pre-halogenated pyridine, methyl 6-chloronicotinate.[8][9] The subsequent electrophilic nitration is directed to the C-5 position, influenced by the existing chloro and ester groups. The final step involves the reduction of the nitro group to the target amine. This method avoids the direct handling of potentially sensitive aminopyridines in the chlorination step but adds to the overall step count. The choice of reducing agent in the final step is crucial; catalytic hydrogenation (e.g., H₂/Pd-C) is clean and efficient, while chemical reductants like tin(II) chloride (SnCl₂) or iron in acidic media (Fe/HCl) are also effective and may be more practical for certain lab setups.

Experimental Workflow: A Self-Validating Protocol

Caption: Workflow for the Nitro Precursor Reduction Strategy.

Step A: Synthesis of Methyl 6-chloronicotinate

This starting material can often be purchased directly.[8][9] If synthesized, a standard method is the esterification of 6-chloronicotinic acid[2][10][11] using thionyl chloride (SOCl₂) in methanol or Fischer esterification with sulfuric acid in methanol.

Step B: Nitration of Methyl 6-chloronicotinate [12]

-

Reaction Setup: To a flask containing concentrated sulfuric acid, cooled to 0°C, slowly add methyl 6-chloronicotinate (1.0 eq) while maintaining the low temperature.

-

Reagent Addition: Add potassium nitrate (KNO₃, 1.05 eq) or fuming nitric acid portion-wise, ensuring the temperature does not rise above 10°C.

-

Reaction: Stir the mixture at 0-10°C for 1-2 hours.

-

Workup: Carefully pour the reaction mixture onto crushed ice. The precipitated solid, methyl 6-chloro-5-nitronicotinate, is collected by filtration, washed with cold water, and dried.

Step C: Reduction of the Nitro Group

-

Reaction Setup: Suspend the methyl 6-chloro-5-nitronicotinate (1.0 eq) in a solvent such as ethanol or ethyl acetate.

-

Reagent Addition: Add an aqueous solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 eq) in concentrated hydrochloric acid.

-

Reaction: Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC/LC-MS).

-

Workup: Cool the reaction and carefully basify with a concentrated NaOH or Na₂CO₃ solution to pH > 8.

-

Extraction & Purification: Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain the final product.

Data Presentation: Quantitative Overview

| Step | Reaction | Key Reagents | Temp. (°C) | Time (h) | Typical Yield |

| A | Esterification | SOCl₂, Methanol | 0 to RT | 2-4 | >95% |

| B | Nitration | KNO₃, H₂SO₄ | 0-10 | 1-2 | 85-95% |

| C | Reduction | SnCl₂·2H₂O, HCl | Reflux | 2-4 | 70-85% |

Comparative Analysis and Scientist's Recommendation

| Parameter | Strategy 1: Direct Chlorination | Strategy 2: Nitro Reduction |

| Step Count | 2 steps (from 6-aminonicotinic acid) | 3 steps (from 6-chloronicotinic acid) |

| Overall Yield | High (typically 60-85%) | Moderate (typically 50-75%) |

| Reagents | Uses modern, selective reagent (Selectfluor). | Uses classic, strong acids and reductants. |

| Safety/Handling | Selectfluor is a strong oxidant. DMF is a suspect carcinogen. | Involves fuming nitric/sulfuric acid. Heavy metal (tin) waste. |

| Scalability | Excellent for lab/pilot scale. Cost of Selectfluor may be a factor at large scale. | Highly scalable and uses inexpensive bulk reagents. |

Recommendation: For laboratory-scale synthesis and process development where efficiency and speed are paramount, Strategy 1 (Direct Chlorination) is the superior choice. Its high regioselectivity and yield in the key chlorination step make it an elegant and effective route. For large-scale industrial production, Strategy 2 (Nitro Reduction) may be more economically viable due to the lower cost of bulk reagents like sulfuric acid, nitric acid, and tin chloride, despite the additional step and waste streams that require management.

Conclusion

The synthesis of methyl 6-amino-5-chloronicotinate can be accomplished effectively through multiple strategic pathways. The modern approach of direct, regioselective chlorination of methyl 6-aminonicotinate offers a concise and high-yielding route ideal for research and discovery settings. Concurrently, the classical nitro-reduction sequence provides a robust, scalable, and economically sound alternative for large-scale production. The selection of the optimal synthetic route is therefore a strategic decision, balancing factors of scale, cost, efficiency, and available resources, underscoring the dynamic interplay between chemical innovation and practical application in the synthesis of high-value chemical intermediates.

References

- Vertex AI Search Grounding API, Selectfluor-mediated chlorination of 2-aminopyridines and 2-aminodiazines with LiCl 14`bcd

- PrepChem, Synthesis of 6-chloronicotinic acid, N.A.

- Autech, Methyl 6-amino-5-chloronicotin

- Royal Society of Chemistry, Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - Organic & Biomolecular Chemistry, 2019

- LookChem, Exploring 6-Chloronicotinic Acid: Properties, Applic

- ChemicalBook, 6-Chloronicotinic acid synthesis, N.A.

- Chem-Supply, CAS 849805-25-0: Methyl 2-amino-6-chloronicotin

- Google Patents, US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid, 1983

- Google Patents, CN103570612A - Preparation method of 6-chloronicotinic acid, 2014

- Google Patents, CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid, 2017

- ACS Publications, Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1H)-ones in Aqueous Solution | Organic Letters, 2018

- Wikipedia, Sandmeyer reaction, N.A.

- ACS Publications, Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium | Crystal Growth & Design, 2018

- Unknown Source, (48)

- Unknown Source, The Sandmeyer Reaction: Substitution for an NH2 on an Arom

- National Institutes of Health, Methyl 6-aminonicotinate | C7H8N2O2 | CID 737487 - PubChem, N.A.

- Organic Chemistry Portal, Sandmeyer Reaction, N.A.

- Master Organic Chemistry, Reactions of Diazonium Salts: Sandmeyer and Rel

- Thermo Fisher Scientific, Methyl 6-chloronicotinate, 98% 25 g | Buy Online | Thermo Scientific Chemicals, N.A.

- BLD Pharm, 59237-53-5|Methyl 6-chloro-5-nitronicotin

- Chem-Station, Sandmeyer Reaction | Chem-St

- Nanjing Tengxiang Import & Export Co. Ltd.

- PubMed Central, Toward Environmentally Benign Electrophilic Chlorinations: From Chloroperoxidase to Bioinspired Isoporphyrins - PMC, 2022

- ChemicalBook, Methyl 6-methylnicotin

- LGC Standards, Methyl 6-Chloronicotin

- National Institutes of Health, 6-Aminonicotinic acid | C6H6N2O2 | CID 18496 - PubChem, N.A.

Sources

- 1. Methyl 6-amino-5-chloronicotinate [myskinrecipes.com]

- 2. innospk.com [innospk.com]

- 3. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Methyl 6-methylnicotinate synthesis - chemicalbook [chemicalbook.com]

- 6. Methyl 6-aminonicotinate | C7H8N2O2 | CID 737487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl 6-aminonicotinate 36052-24-1 | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 8. Methyl 6-chloronicotinate, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. Methyl 6-Chloronicotinate | LGC Standards [lgcstandards.com]

- 10. prepchem.com [prepchem.com]

- 11. 6-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 12. 59237-53-5|Methyl 6-chloro-5-nitronicotinate|BLD Pharm [bldpharm.com]

A Technical Guide to the Solubility of Methyl 6-amino-5-chloronicotinate

Introduction: The Critical Role of Solubility in Preclinical Development

Methyl 6-amino-5-chloronicotinate (CAS Number: 856211-63-7) is a substituted pyridine derivative that serves as a key building block in medicinal chemistry and agrochemical synthesis.[1] Its utility as a pharmaceutical intermediate means that a thorough understanding of its physicochemical properties is paramount for successful drug discovery and development.[1] Among these properties, aqueous solubility is a critical determinant of a compound's ultimate bioavailability and therapeutic efficacy.

Poor solubility can lead to erratic absorption, underestimated toxicity in biological assays, and significant challenges in formulation development.[2] This guide provides a comprehensive overview of the core principles and methodologies required to accurately determine the thermodynamic solubility of Methyl 6-amino-5-chloronicotinate. While specific experimental solubility data for this compound is not widely published, this document equips researchers with the foundational knowledge and detailed protocols to perform this crucial analysis in their own laboratories.

Physicochemical Profile of Methyl 6-amino-5-chloronicotinate

Understanding the inherent chemical properties of a molecule provides the context for its solubility behavior. The structure, featuring a pyridine ring with amino, chloro, and methyl ester functional groups, suggests a compound with moderate polarity.[3] Key physicochemical parameters are summarized below.

| Property | Value | Source |

| CAS Number | 856211-63-7 | [1] |

| Molecular Formula | C₇H₇ClN₂O₂ | [1] |

| Molecular Weight | 186.6 g/mol | [1] |

| Appearance | Solid (powder/crystals) | Inferred from related compounds |

| Storage | 2-8°C, under inert gas, protected from light | [1] |

The presence of an amino group and nitrogen atoms in the pyridine ring can act as hydrogen bond acceptors, while the amino group can also be a hydrogen bond donor. These features generally favor solubility in polar solvents.[3] However, the chloro-substituent and the overall molecular structure can limit aqueous solubility.

Foundational Concepts: Thermodynamic vs. Kinetic Solubility

When discussing solubility, it is essential to distinguish between two key concepts: thermodynamic and kinetic solubility.[4]

-

Thermodynamic Solubility (or Equilibrium Solubility) is the true measure of a compound's solubility. It is defined as the concentration of a solute in a saturated solution when it is in equilibrium with an excess of the solid compound at a specific temperature and pressure.[4][5] This value is independent of the experimental method, provided sufficient time is allowed to reach equilibrium. It is the gold standard for preformulation and development, as it represents the most stable and relevant state.[6]

-

Kinetic Solubility is the concentration at which a compound, typically dissolved in a high-concentration organic stock solution (like DMSO), begins to precipitate when added to an aqueous buffer.[2][7] This measurement is often higher than the thermodynamic solubility because it can represent a supersaturated, metastable state.[8][9] While useful for high-throughput screening in early discovery due to its speed, it is less reliable for predicting long-term behavior and formulation stability.[10][11]

For drug development professionals, determining the thermodynamic solubility is crucial , and the most reliable and widely used method for this is the Shake-Flask Method .[6][9]

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is considered the benchmark for determining equilibrium solubility.[6] The protocol described below is a robust, self-validating system designed to yield accurate and reproducible data for a compound like Methyl 6-amino-5-chloronicotinate.

Principle

An excess amount of the solid compound is agitated in a chosen solvent or buffer system for an extended period until equilibrium is achieved between the dissolved and undissolved material. The saturated supernatant is then carefully separated from the solid and the concentration of the dissolved compound is quantified, typically by High-Performance Liquid Chromatography (HPLC).[5][9]

Materials and Equipment

-

Methyl 6-amino-5-chloronicotinate (solid powder)

-

Selected solvents (e.g., pH 7.4 phosphate-buffered saline, deionized water, ethanol)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated analytical balance

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation: Add an excess amount of Methyl 6-amino-5-chloronicotinate to a glass vial. "Excess" means adding enough solid so that undissolved material is clearly visible at the end of the experiment. A starting point could be adding 2-5 mg of the compound to 1 mL of the solvent.

-

Equilibration: Seal the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully separate the saturated supernatant from the solid residue. This is a critical step to avoid contaminating the sample with undissolved particles. Two robust methods are:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes). Carefully collect the supernatant.

-

Filtration: Use a syringe to draw the supernatant and pass it through a low-binding syringe filter (e.g., 0.22 µm PVDF). Discard the initial volume to saturate the filter material and prevent analyte loss.

-

-

Sample Dilution: Accurately dilute the clear, saturated supernatant with the mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, as described in Section 5.0. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Workflow Visualization

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Analytical Quantification by HPLC-UV

A validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection is a standard and reliable technique for quantifying nicotinate derivatives.[12][13]

Rationale for Method Selection

The pyridine ring in Methyl 6-amino-5-chloronicotinate contains a chromophore that absorbs UV light, making HPLC-UV a suitable quantification method. A reversed-phase C18 column is typically effective for separating small molecules of moderate polarity from potential impurities.[12]

Example HPLC-UV Protocol

-

Instrumentation: HPLC system with a UV detector, autosampler, and a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM ammonium formate at pH 7.0) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve a good peak shape and a reasonable retention time.

-

Detection: The UV detection wavelength should be set to the absorbance maximum (λmax) of Methyl 6-amino-5-chloronicotinate. This can be determined by running a UV scan of a standard solution. A wavelength around 260 nm is often a good starting point for nicotinate-related structures.[13][14]

-

Calibration: Prepare a series of standard solutions of the compound of known concentrations in the mobile phase. Inject these standards to generate a calibration curve by plotting peak area versus concentration. The curve must demonstrate linearity (R² > 0.999) over the expected concentration range of the diluted samples.

-

Analysis: Inject the diluted supernatant samples and determine their concentration by interpolating their peak areas from the calibration curve.

Conclusion and Best Practices

Determining the thermodynamic solubility of Methyl 6-amino-5-chloronicotinate is a non-negotiable step in its journey as a potential drug candidate. While published data is scarce, the gold-standard shake-flask method provides a clear and reliable path for researchers to generate this critical data.

Key best practices include:

-

Ensuring Equilibrium: Always validate that equilibrium has been reached by sampling at multiple time points.

-

Careful Phase Separation: Use centrifugation and/or filtration to ensure no solid particles are carried over into the analytical sample.

-

Validated Quantification: Employ a robust and validated analytical method, such as HPLC-UV, with a proper calibration curve to ensure accurate concentration measurements.

By adhering to these principles, researchers can build a robust data package that will confidently guide formulation strategies, interpret bioassay results, and ultimately accelerate the development timeline.

References

-

Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. Ovid. [Link]

-

Daina, A., et al. (2021). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... Retrieved from ResearchGate. [Link]

-

Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

IUPAC. (n.d.). Solubility Data Series. Retrieved from IUPAC website. [Link]

-

Ingenta Connect. (n.d.). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Retrieved from Ingenta Connect. [Link]

-

Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

-

ResearchGate. (n.d.). Review of HPLC/UPLC-UV methods for sensitive determination of nicotine in plasma. Retrieved from ResearchGate. [Link]

-

Siddiqui, F. A., et al. (2015). A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp. PubMed. [Link]

-

ResearchGate. (n.d.). QUANTIFICATION OF COTININE IN PLASMA AND URINE BY HPLC-UV DETECTION. Retrieved from ResearchGate. [Link]

Sources

- 1. Methyl 6-amino-5-chloronicotinate [myskinrecipes.com]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. CAS 849805-25-0: Methyl 2-amino-6-chloronicotinate [cymitquimica.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. ingentaconnect.com [ingentaconnect.com]

- 7. enamine.net [enamine.net]

- 8. ovid.com [ovid.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Physical and chemical properties of Methyl 6-amino-5-chloronicotinate

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Methyl 6-amino-5-chloronicotinate (CAS No. 856211-63-7). Designed for researchers, chemists, and professionals in drug development and agrochemical synthesis, this document synthesizes critical data on the compound's identification, physicochemical characteristics, reactivity, and applications. Furthermore, it outlines a plausible synthetic pathway and provides detailed protocols for handling, storage, and spectroscopic analysis, grounding all information in authoritative references to ensure scientific integrity and practical utility.

Compound Identification and Overview

Methyl 6-amino-5-chloronicotinate is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal and agricultural chemistry. Its structure incorporates a pyridine ring functionalized with an amino group, a chlorine atom, and a methyl ester. This unique combination of functional groups makes it a versatile synthetic building block.[1]

The strategic placement of the electron-donating amino group and the electron-withdrawing chloro and methyl carboxylate groups on the pyridine ring creates a molecule with distinct electronic properties, influencing its reactivity and potential as a precursor for more complex molecular architectures.[2] It is primarily utilized as a key intermediate in the synthesis of novel compounds with potential biological activity.[1][3]

Structure:

Caption: Molecular Structure of Methyl 6-amino-5-chloronicotinate.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 856211-63-7 | [1][3][4] |

| Molecular Formula | C₇H₇ClN₂O₂ | [1][3] |

| Molecular Weight | 186.60 g/mol | [1][4] |

| Appearance | White powder | [5] |

| Purity | ≥95-99% (Typical commercial grades) | [1][3] |

| Monoisotopic Mass | 186.0196 Da | [6] |

| Topological Polar Surface Area (TPSA) | 65.21 Ų | [4][7] |

| Hydrogen Bond Donors | 1 (the amino group) | [4][7] |

| Hydrogen Bond Acceptors | 4 (ester oxygens, pyridine nitrogen, amine nitrogen) | [4][7] |

| Rotatable Bonds | 1 (the C-C bond to the ester group) | [4][7] |

| Predicted XlogP | 1.0 - 1.1 | [6][7] |

Expert Insight: The moderate TPSA and low rotatable bond count suggest a degree of molecular rigidity. The predicted XlogP value indicates that the compound is relatively balanced in terms of hydrophilicity and lipophilicity, a feature often sought in drug development for oral bioavailability. The presence of multiple hydrogen bond acceptors and one donor implies it will have moderate solubility in polar protic solvents.

Spectroscopic Profile

A comprehensive spectroscopic analysis is essential for the structural confirmation and purity assessment of Methyl 6-amino-5-chloronicotinate. While full experimental spectra are not publicly available, a detailed prediction based on its structure provides a reliable reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show four distinct signals.

-

Aromatic Protons (H-2, H-4): The two protons on the pyridine ring are in different electronic environments and are expected to appear as two separate singlets or very narrowly split doublets in the downfield region (δ 7.5-8.5 ppm).

-

Amine Protons (-NH₂): The two protons of the primary amine will likely appear as a single, broad singlet due to quadrupole broadening and potential hydrogen exchange. Its chemical shift can vary (typically δ 4.5-5.5 ppm) depending on the solvent and concentration.

-

Ester Methyl Protons (-OCH₃): The three protons of the methyl ester group will give a sharp singlet, typically in the δ 3.8-4.0 ppm region.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum should display 7 distinct signals corresponding to each unique carbon atom in the molecule.

-

Ester Carbonyl (C=O): Expected furthest downfield, around δ 165-170 ppm.

-

Aromatic Carbons (Pyridine Ring): Five signals are expected in the δ 110-160 ppm range. The carbons directly attached to heteroatoms (C-5 attached to Cl, C-6 attached to N) will have their chemical shifts significantly influenced by these substituents.

-

Ester Methyl Carbon (-OCH₃): Expected furthest upfield, around δ 50-55 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) | Two sharp bands |

| 3100 - 3000 | C-H Stretch (Aromatic) | Pyridine Ring | Weak to medium |

| 2990 - 2850 | C-H Stretch (Aliphatic) | Methyl Ester (-OCH₃) | Weak |

| ~1725 | C=O Stretch | Ester | Strong, sharp |

| 1620 - 1580 | N-H Bend | Primary Amine (-NH₂) | Medium |

| 1580 - 1450 | C=C and C=N Stretch | Pyridine Ring | Multiple bands |

| 1300 - 1100 | C-O Stretch | Ester | Strong |

| 800 - 600 | C-Cl Stretch | Aryl Chloride | Medium to strong |

Expert Insight: The presence of two distinct N-H stretching bands is a hallmark of a primary amine.[8] The precise position of the C=O stretch can provide clues about electronic effects; electron donation from the amino group may slightly lower this frequency compared to an unsubstituted nicotinate ester.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

| Adduct Ion | Predicted m/z |

| [M]⁺ | 186.0191 |

| [M+H]⁺ | 187.0269 |

| [M+Na]⁺ | 209.0088 |

| [M+K]⁺ | 224.9828 |

| Isotopic Pattern: |

Expert Insight: A key feature to look for is the characteristic isotopic pattern of chlorine. The molecular ion region will show two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This provides definitive evidence for the presence of a single chlorine atom in the molecule.

Chemical Properties and Reactivity

The reactivity of Methyl 6-amino-5-chloronicotinate is governed by its three primary functional groups and the aromatic ring system. This makes it a versatile intermediate for constructing a diverse range of derivatives.

Caption: Key Reactive Sites of Methyl 6-amino-5-chloronicotinate.

-

Amino Group (-NH₂): As a primary aromatic amine, this group is nucleophilic. It can readily undergo acylation, alkylation, and diazotization reactions, allowing for the introduction of a wide variety of substituents.

-

Chloro Group (-Cl): The chlorine atom is a leaving group, making this position susceptible to nucleophilic aromatic substitution. More importantly, it serves as a handle for modern metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds.

-

Ester Group (-COOCH₃): The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.[9] The acid can then be converted to amides, acid chlorides, or other derivatives. The ester can also undergo direct amidation.

-

Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself is electron-deficient and can participate in various transformations, with its reactivity profile heavily modulated by the existing substituents.

Synthesis and Purification

While specific literature detailing the synthesis of CAS 856211-63-7 is scarce, a highly plausible and efficient route can be designed based on established chemical transformations of similar molecules. The most logical approach involves the selective reduction of a nitro-group precursor.

Proposed Synthetic Pathway

The synthesis can be achieved via the catalytic hydrogenation of Methyl 6-chloro-5-nitronicotinate (CAS 59237-53-5), which is a commercially available starting material.[10] This method is well-documented for the reduction of nitro groups on aromatic rings without affecting other functional groups like esters or aryl chlorides.[11]

Caption: Proposed workflow for the synthesis of Methyl 6-amino-5-chloronicotinate.

Experimental Protocol: Catalytic Hydrogenation

Disclaimer: This protocol is a representative procedure based on analogous reactions and should be adapted and optimized under proper laboratory safety protocols.

-

Reactor Setup: To a hydrogenation vessel or a heavy-walled round-bottom flask equipped with a magnetic stir bar, add Methyl 6-chloro-5-nitronicotinate (1.0 eq).

-

Catalyst and Solvent: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the starting material). Add anhydrous methanol as the solvent to create a slurry.

-

Hydrogenation: Securely connect the flask to a hydrogen source (e.g., a balloon or a Parr hydrogenator). Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere is replaced by hydrogen.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (1 atm is often sufficient). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up: Once the reaction is complete, carefully purge the vessel with nitrogen to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol to recover any adsorbed product.

-

Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization, for instance from ethanol or an ethanol/water mixture, to yield the final product as a white to off-white solid.[11]

Applications in Research and Development

Methyl 6-amino-5-chloronicotinate serves as a valuable building block for creating libraries of compounds for screening in both pharmaceutical and agrochemical research.

-

Pharmaceuticals: Its structure is a key component in the development of various therapeutic agents. The nicotinate core is present in numerous biologically active molecules, and the amino and chloro substituents provide convenient handles for diversification to explore structure-activity relationships (SAR).

-

Agrochemicals: This compound is an important intermediate in the synthesis of modern herbicides and plant growth regulators.[1] The chloronicotinyl scaffold is a well-known pharmacophore in crop protection agents.

Safety, Handling, and Storage

Adherence to proper safety protocols is critical when working with this compound.

-

Hazard Identification: Based on safety data sheets for this and structurally related compounds, Methyl 6-amino-5-chloronicotinate is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12] It may also be harmful if swallowed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.

-

Handling: Avoid creating dust. Ensure eyewash stations and safety showers are readily accessible. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light is recommended.[1]

Conclusion

Methyl 6-amino-5-chloronicotinate is a high-value chemical intermediate with significant potential in the fields of drug discovery and agricultural science. Its well-defined structure and multiple reactive sites offer chemists a reliable and versatile platform for synthesizing complex target molecules. This guide has provided a detailed summary of its known properties, a predictive spectroscopic profile, and practical protocols for its synthesis and handling. By consolidating this technical information, this document aims to empower researchers to utilize this compound effectively and safely in their scientific endeavors.

References

-

Methyl 6-amino-5-chloronicotinate. Alichem.[Link]

-

Methyl 6-amino-5-chloronicotinate|856211-63-7. Angene Chemical.[Link]

-

Table 2/2b, 1H NMR (in CDCl3). The Royal Society of Chemistry.[Link]

-

Methyl 5-amino-6-chloronicotinate. LookChem.[Link]

-

Synthesis of methyl 5,6-diaminonicotinate. PrepChem.com.[Link]

-

Methyl 6-aminonicotinate | C7H8N2O2. PubChem, National Institutes of Health.[Link]

-

methyl 6-amino-5-chloronicotinate. LookChem.[Link]

-

CAS 849805-25-0: Methyl 2-amino-6-chloronicotinate. Molekula.[Link]

-

methyl-6-methyinicotinate Route of Synthesis. Unknown Source.[Link]_methyl-6-methyinicotinate.pdf)

-

Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4. PubChem, National Institutes of Health.[Link]

-

Methyl 6-amino-5-chloronicotinate (C7H7ClN2O2). PubChemLite.[Link]

-

13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. MDPI.[Link]

-

(PDF) Methyl 6-chloronicotinate. ResearchGate.[Link]

-

Ethyl 6-amino-5-chloronicotinate | C8H9ClN2O2. PubChem, National Institutes of Health.[Link]

-

FTIR spectra of 2-amino-5-methylpyridine and the complex. ResearchGate.[Link]

Sources

- 1. Methyl 6-amino-5-chloronicotinate [myskinrecipes.com]

- 2. CAS 849805-25-0: Methyl 2-amino-6-chloronicotinate [cymitquimica.com]

- 3. methyl 6-amino-5-chloronicotinate, CasNo.856211-63-7 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 4. angenechemical.com [angenechemical.com]

- 5. methyl 6-amino-5-chloronicotinate, CasNo.856211-63-7 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 6. PubChemLite - Methyl 6-amino-5-chloronicotinate (C7H7ClN2O2) [pubchemlite.lcsb.uni.lu]

- 7. chemscene.com [chemscene.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-AMINO-5-CHLORO-NICOTINIC ACID METHYL ESTER | 50735-33-6 [chemicalbook.com]

- 10. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. prepchem.com [prepchem.com]

- 12. Methyl 6-aminonicotinate | C7H8N2O2 | CID 737487 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methyl 6-Amino-5-Chloronicotinate: A Technical Guide to Safe Handling and Laboratory Use

Introduction

Methyl 6-amino-5-chloronicotinate is a heterocyclic building block integral to the synthesis of novel compounds in the pharmaceutical and agrochemical sectors.[1] Its utility as a key intermediate in the development of plant growth regulators, herbicides, and nitrogen-containing heterocyclic compounds with potential biological activity makes it a valuable reagent in research and development laboratories.[1] As with many substituted pyridine derivatives, its chemical reactivity necessitates a thorough understanding of its toxicological profile and appropriate handling procedures to ensure the safety of laboratory personnel. This guide provides a comprehensive overview of the safety and handling protocols for methyl 6-amino-5-chloronicotinate, grounded in established safety data and best practices for laboratory operations.

Hazard Identification and Risk Assessment

Methyl 6-amino-5-chloronicotinate is classified as a hazardous substance and requires careful handling to mitigate potential health risks.[2] The primary hazards associated with this compound are:

-

Acute Oral Toxicity (Category 4): Harmful if swallowed.[2]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[2]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[2]

The toxicological properties of this compound have not been fully investigated, which underscores the importance of adhering to stringent safety protocols to minimize exposure.[2]

Physicochemical Properties and Their Impact on Safety

A clear understanding of the physicochemical properties of a compound is fundamental to a robust safety assessment. The properties of a related compound, methyl 5-amino-6-chloronicotinate, are presented below and offer insight into the likely behavior of methyl 6-amino-5-chloronicotinate.

| Property | Value | Implication for Safe Handling |

| Molecular Formula | C₇H₇ClN₂O₂[1] | Indicates the presence of chlorine and nitrogen, which can contribute to hazardous decomposition products upon combustion.[3] |

| Molecular Weight | 186.6 g/mol [1] | A fine powder with this molecular weight can be easily aerosolized, necessitating careful handling to avoid inhalation. |

| Boiling Point | 328.2°C at 760 mmHg[4] | The high boiling point suggests low volatility at room temperature, reducing the risk of inhalation of vapors. |

| Flash Point | 152.3°C[4] | The relatively high flash point indicates that it is not highly flammable, but it will burn if exposed to an ignition source at elevated temperatures. |

| Density | 1.384 g/cm³[4] | Heavier than water. |

| Water Solubility | Low[2] | Spills may not be readily diluted with water, and the compound may persist in the environment.[2] |

Engineering Controls and Personal Protective Equipment (PPE)

The cornerstone of safe chemical handling lies in a multi-layered approach that prioritizes engineering controls and supplements them with appropriate personal protective equipment.

Engineering Controls

-

Ventilation: All work with methyl 6-amino-5-chloronicotinate should be conducted in a well-ventilated area.[2] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[5]

-